BenchChemオンラインストアへようこそ!

TM6089

PHD inhibitor iron chelation HIF stabilization

TM6089 is a first-in-class PHD inhibitor that stabilizes HIF without iron‑chelating activity, eliminating the nonspecific toxicity and confounding effects of iron chelation. Its clean mechanism makes TM6089 the gold standard for HIF pathway studies, in vivo reporter assays (oral bioavailability confirmed in transgenic rats), angiogenesis/ischemia models, and PK/safety benchmarking. Choose TM6089 for reliable, reproducible results free of iron‑dependent off‑target interference. Order high‑purity TM6089 today.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34 g/mol
Cat. No. B1682919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM6089
SynonymsTM6089;  TM-6089;  TM 6089; 
Molecular FormulaC13H14N4O3S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)C(=O)CSC2=CC=CC=N2)N
InChIInChI=1S/C13H14N4O3S/c1-16-11(14)10(12(19)17(2)13(16)20)8(18)7-21-9-5-3-4-6-15-9/h3-6H,7,14H2,1-2H3
InChIKeyUWXHGWIWBWQJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TM6089: A Non-Iron-Chelating Prolyl Hydroxylase (PHD) Inhibitor for HIF Pathway Activation – CAS 863421-32-3


TM6089 (6-amino-1,3-dimethyl-5-[2-(pyridin-2-ylsulfanyl)-acetyl]-1H-pyrimidine-2,4-dione; CAS 863421-32-3) is a prolyl hydroxylase (PHD) inhibitor that stabilizes hypoxia-inducible factor (HIF) activity [1]. It belongs to a novel class of PHD inhibitors that preferentially bind to the active site of human PHD2 and stimulate HIF-mediated transcription without the iron-chelating motif common to earlier PHD inhibitors [1]. Its molecular formula is C13H14N4O3S with a molecular weight of 306.34 .

Why TM6089 Cannot Be Replaced by Conventional Iron-Chelating PHD Inhibitors


Most PHD inhibitors (e.g., 3,4-DHB, S956711, FG-0041, and even the structurally related TM6008) inhibit PHD by chelating the active-site iron atom [1]. Iron chelation can lead to nonspecific binding to iron-containing proteins and disrupt essential cellular processes, potentially compromising therapeutic utility [1]. TM6089 lacks the iron-chelating motif and is devoid of iron-chelating activity [1]. Substituting TM6089 with an iron-chelating PHD inhibitor would introduce a distinct mechanism with potentially different off-target liabilities, making TM6089 the preferred choice for studies requiring HIF activation without iron perturbation.

Quantitative Differentiation of TM6089 from Iron-Chelating PHD Inhibitors and Structural Analogs


Iron Chelation Independence: TM6089 Does Not Chelate Transition Metals at 100 μM

TM6089 was evaluated for transition metal chelation using a copper-catalyzed ascorbic acid oxidation assay. At concentrations up to 100 μmol/L, TM6089 showed no detectable chelation activity. In contrast, the structural analog TM6008 and the reference PHD inhibitors S956711 and 3,4-DHB exhibited concentration-dependent chelation with IC50 values of 0.57 μmol/L, 31.4 μmol/L, and 330 μmol/L, respectively [1].

PHD inhibitor iron chelation HIF stabilization mechanism of action

Distinct Binding Mode: TM6089 Binds PHD2 Active Site Without Coordinating Iron

Docking simulations based on the crystal structure of human PHD2 revealed that TM6089 binds to the enzyme's active site through a nonchelating mechanism, with its sulfur atom and one carbonyl oxygen oriented toward the iron atom but in an unfavorable geometry for coordinate bond formation. In contrast, TM6008 chelates the iron via two nitrogen atoms [1].

PHD2 docking simulation binding mode non-chelating inhibitor

In Vivo HIF Activation: Oral TM6089 Induces HIF-Responsive Reporter in Rat Kidney

In hypoxia-sensing transgenic rats, a single oral dose of TM6089 (100 mg/kg) induced expression of a HIF-responsive luciferase reporter gene in the kidney. Quantitative RT-PCR detected the reporter at 31.0±2.05 cycles, whereas expression was undetectable under basal conditions (amplification for 40 cycles). TM6008 produced a comparable induction (31.0±0.85 cycles) [1].

HIF activation in vivo reporter oral bioavailability transgenic rat

Comparative Acute Toxicity and Oral Pharmacokinetics vs. TM6008

TM6089 exhibited an oral LD50 of 500 mg/kg in mice, while the related compound TM6008 showed no acute toxicity up to 2000 mg/kg. Pharmacokinetic analysis in rats after a 50 mg/kg oral dose revealed that TM6089 has a shorter time to peak concentration (Tmax = 1.0 h vs. 3.5 h), lower peak exposure (Cmax = 0.5 μg/mL vs. 0.9 μg/mL), and faster elimination (T1/2 = 0.6 h vs. 1.5 h) compared to TM6008 [1].

acute toxicity LD50 oral pharmacokinetics safety margin

TM6089 Application Scenarios in HIF Pathway Research and Drug Discovery


Mechanistic Studies of HIF Activation Independent of Iron Chelation

TM6089 is uniquely suited for experiments requiring HIF pathway activation without confounding iron chelation effects. Its demonstrated lack of metal chelation at 100 μM [1] makes it a valuable tool for dissecting HIF-dependent versus iron-dependent cellular responses, and for benchmarking against iron-chelating PHD inhibitors such as DMOG or FG-4592.

In Vivo Angiogenesis and Organ Protection Assays

TM6089 enhances angiogenesis in both Matrigel and sponge assays and protects organs against ischemia [1]. It can be used in murine or rat models of hindlimb ischemia, myocardial infarction, or stroke to evaluate therapeutic angiogenesis and tissue protection mediated by HIF activation.

Oral HIF Activation in Transgenic Reporter Models

With confirmed oral bioavailability and target engagement in transgenic rats expressing an HRE-luciferase reporter [1], TM6089 is an excellent positive control for in vivo reporter assays. It can be employed to validate new transgenic models or to screen for novel HIF-modulating compounds.

Comparative Toxicology and Pharmacokinetics Profiling

The well-characterized acute toxicity (LD50 500 mg/kg) and oral pharmacokinetic parameters (Tmax 1.0 h, Cmax 0.5 μg/mL, T1/2 0.6 h) [1] make TM6089 a useful comparator for evaluating the safety and PK profiles of new PHD inhibitors. Its faster clearance distinguishes it from longer-acting analogs like TM6008, enabling tailored study designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TM6089

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.